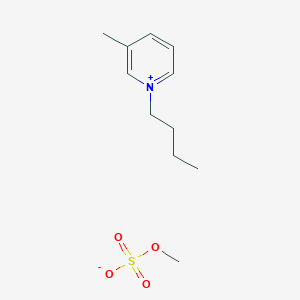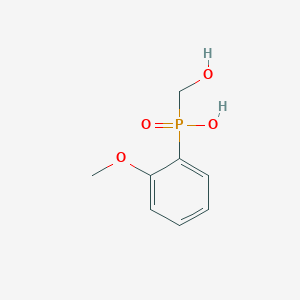
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid is an organic phosphorus compound. It is known for its applications in various fields such as agriculture, rubber, and coatings industries. This compound is a colorless crystalline solid that is soluble in water and some organic solvents. It has acidic properties and can react with bases to form salts .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with sodium hypochlorite to form phenylmethanol, which is then subjected to condensation, oxidation, and acidification reactions to yield the desired product . Another method involves the hydrolysis of phosphinates and phosphonates under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction rates and yield. Safety measures are crucial during production due to the compound’s reactivity and potential hazards .
Chemical Reactions Analysis
Types of Reactions
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different industries .
Scientific Research Applications
(Hydroxymethyl)(2-methoxyphenyl)phosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as a flame retardant, stabilizer, and decolorizing agent in various industrial processes
Mechanism of Action
The mechanism of action of (Hydroxymethyl)(2-methoxyphenyl)phosphinic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid
- Phosphonic acid
- Phosphinic acid
Comparison
Compared to phosphoric, phosphonic, and phosphinic acids, (Hydroxymethyl)(2-methoxyphenyl)phosphinic acid has unique properties due to the presence of the hydroxymethyl and methoxyphenyl groupsIts ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds .
Properties
CAS No. |
918955-66-5 |
|---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
hydroxymethyl-(2-methoxyphenyl)phosphinic acid |
InChI |
InChI=1S/C8H11O4P/c1-12-7-4-2-3-5-8(7)13(10,11)6-9/h2-5,9H,6H2,1H3,(H,10,11) |
InChI Key |
KRFLAHOYWZXGKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


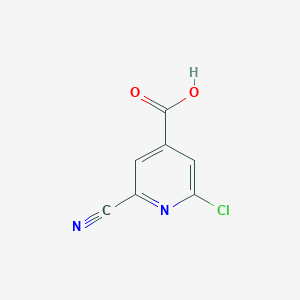
![Benzaldehyde, 4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B15172089.png)

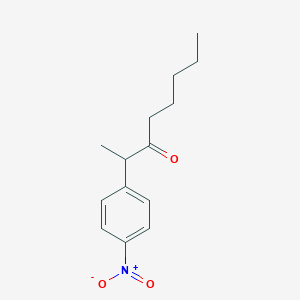
![2-Methyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15172116.png)
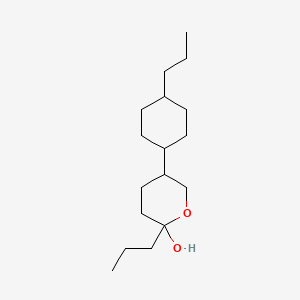
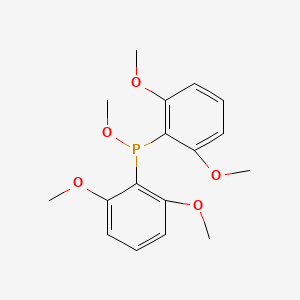

![tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate](/img/structure/B15172145.png)
![(10S,11R,15S,16R)-N-(2,5-dimethoxyphenyl)-13-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15172149.png)
![1,1'-{[3-(Dimethylamino)-2,2-dimethylpropyl]azanediyl}di(propan-2-ol)](/img/structure/B15172151.png)
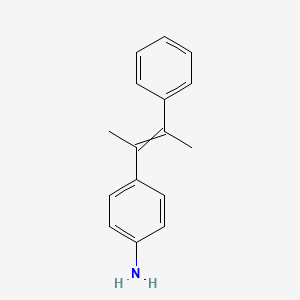
![1,3,4-Oxadiazole-2-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, methyl ester](/img/structure/B15172159.png)
